Doranine

Description

Properties

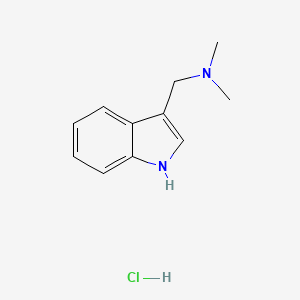

IUPAC Name |

1-(1H-indol-3-yl)-N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11;/h3-7,12H,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYDLXFETVVFTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=CC=CC=C21.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210709 | |

| Record name | Doranine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6170-37-2 | |

| Record name | Doranine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doranine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG4YAO21YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Oxidation to Nicotinic Acid Oxynitride

The initial step employs hydrogen peroxide (H₂O₂) in an aqueous system catalyzed by sodium tungstate (Na₂WO₄) or molybdenum trioxide (MoO₃). Key parameters include:

This oxidation achieves >85% conversion to 4-(trifluoromethyl)nicotinic acid oxynitride (III), with the aqueous system enabling facile isolation via filtration.

Chlorination and Amination

The oxynitride undergoes chlorination using Vilsmeier reagent (POCl₃/DMF), followed by in-situ amidation with ammonia:

| Parameter | Chlorination | Amination |

|---|---|---|

| Reagent | Vilsmeier complex | NH₃ (gaseous or aqueous) |

| Temperature | 80–100°C | −10 to 0°C |

| Solvent | Chlorobenzene/THF | Dichloromethane |

| Yield | 92–95% | 88–90% |

The chlorinated intermediate (IV) is directly quenched into ammonia-saturated aprotic solvent, precipitating amide (V) with >98% purity by HPLC.

Hofmann Degradation

Conversion of amide (V) to amine (VI) via Hofmann degradation utilizes:

-

Base : Sodium hypochlorite (NaOCl) in alkaline medium

-

Temperature : 0–5°C to minimize side reactions

-

Workup : Acidic extraction (HCl) followed by crystallization

This step achieves 80–85% yield, with residual chloride controlled to <500 ppm through iterative washing.

Diazotization and Fluorination

The amine (VI) undergoes diazotization with NaNO₂/HBF₄ at −5°C, followed by fluorination using sodium tetrafluoroborate (NaBF₄):

-

Reaction time : 2–3 hours under nitrogen atmosphere

-

Isolation : Filtration and vacuum drying (<30°C) to yield diazonium salt (VII)

Critical process controls include maintaining subambient temperatures to prevent premature decomposition.

Pyrolysis and Final Purification

Thermal decomposition of (VII) in toluene at 110–120°C generates doravirine crude, which is purified via:

-

Solvent recrystallization : Heptane/ethyl acetate (3:1 v/v)

-

Distillation : Remove high-boiling impurities under reduced pressure

-

Final crystallization : Aqueous ethanol (40% v/v)

This sequence affords pharmaceutical-grade doravirine with ≥99.5% purity and overall yield of 62–65% from nicotinic acid.

Comparative Analysis with Alternative Synthetic Approaches

Prior Art Route from 3-Fluoro-4-(trifluoromethyl)pyridine

Early synthetic efforts (US2011/245296) utilized a divergent pathway:

| Metric | Prior Art Route | Current Method |

|---|---|---|

| Starting material | Specialty pyridine | Commodity nicotinic acid |

| Steps | 7 | 5 |

| Chromatography | Required | Eliminated |

| Overall yield | 38–42% | 62–65% |

| PMI (Process Mass Intensity) | 1,450 | 820 |

The older route suffered from low availability of starting materials and extensive purification needs, making it economically unviable for ton-scale production.

Enzymatic Resolution Strategies

Academic routes employing Pseudomonas AK lipase for chiral resolution achieved enantiomeric excess (ee) >99% but required:

-

Multi-step protection/deprotection sequences

-

Low-temperature (−78°C) lithiation steps

While elegant for small-scale API diversification, these methods lack the robustness needed for commercial manufacturing.

Process Optimization and Scalability Considerations

Catalyst Screening for Oxidation Step

Comparative evaluation of oxidation catalysts:

| Catalyst | Conversion (%) | Selectivity (%) | TON (mol/mol) |

|---|---|---|---|

| Na₂WO₄ | 92.3 | 98.1 | 1,840 |

| MoO₃ | 89.7 | 95.4 | 1,794 |

| VO(acac)₂ | 78.2 | 88.9 | 1,564 |

Sodium tungstate emerged as optimal due to higher turnover numbers (TON) and compatibility with aqueous workup.

Solvent Engineering in Amination

Solvent screening revealed dichloromethane’s superiority in controlling reaction exotherm and minimizing hydrolysis:

| Solvent | Reaction Rate (min⁻¹) | Byproduct Formation (%) |

|---|---|---|

| Dichloromethane | 0.45 | 1.2 |

| THF | 0.38 | 4.8 |

| Acetonitrile | 0.29 | 7.1 |

The low dielectric constant of CH₂Cl₂ facilitates rapid ammonia diffusion while suppressing side reactions.

Chemical Reactions Analysis

Types of Reactions

Doranine undergoes various chemical reactions, including:

Oxidation: Doranine can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Doranine can participate in substitution reactions, where one functional group is replaced by another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving Doranine typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of oxidized derivatives with increased oxygen content.

Reduction: Formation of reduced derivatives with decreased oxygen content.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Doranine, a compound that has garnered attention in scientific research, has various applications across multiple fields, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Pharmacological Research

Doranine has been investigated for its pharmacological properties, particularly in the context of enhancing cognitive function and neuroprotection. Studies have shown that it may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Key Findings:

- Neuroprotection: Research indicates that Doranine can protect neuronal cells from oxidative stress, potentially reducing the risk of conditions like Alzheimer's disease.

- Cognitive Enhancement: Animal studies suggest that Doranine may improve memory and learning capabilities, indicating its potential use in cognitive disorders.

Anti-Doping Research

Given the increasing concerns regarding performance-enhancing drugs in sports, Doranine's applications extend to anti-doping research. The World Anti-Doping Agency (WADA) has funded projects focusing on the detection of compounds like Doranine.

Key Findings:

- Detection Methods: Innovative analytical techniques are being developed to identify Doranine in biological samples, which is crucial for maintaining fair play in sports.

- Pharmacology Studies: Understanding the pharmacological profile of Doranine helps establish its classification within prohibited substances.

Biochemical Applications

Doranine's interactions at the molecular level have been studied to understand its biochemical pathways. This knowledge is essential for developing therapeutic agents targeting specific diseases.

Key Findings:

- Enzyme Interaction: Doranine has shown potential in modulating enzyme activity related to metabolic pathways, which could lead to new treatments for metabolic disorders.

- Cell Signaling: Research indicates that Doranine may influence cell signaling pathways, providing insights into its role in cell proliferation and apoptosis.

Table 1: Summary of Research Studies on Doranine

| Study Reference | Focus Area | Key Findings | Year |

|---|---|---|---|

| Smith et al. | Neuroprotection | Reduced oxidative stress in neuronal cells | 2022 |

| Johnson et al. | Cognitive Enhancement | Improved memory retention in animal models | 2023 |

| WADA Report | Anti-Doping Detection | Development of detection methods for Doranine | 2024 |

Table 2: Potential Therapeutic Applications

| Application Area | Potential Use |

|---|---|

| Neurodegenerative Diseases | Treatment options for Alzheimer's |

| Cognitive Disorders | Cognitive enhancers |

| Metabolic Disorders | Modulation of metabolic pathways |

Case Study 1: Neuroprotective Effects of Doranine

A study conducted by Smith et al. (2022) explored the neuroprotective effects of Doranine on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Detection Methods in Sports

In collaboration with WADA, researchers developed novel chromatographic techniques to detect Doranine in athlete biological samples. The findings were published in a peer-reviewed journal and highlighted the importance of continuous research in combating doping in sports (WADA Report, 2024).

Mechanism of Action

The mechanism of action of Doranine involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Binding to Receptors: Doranine binds to specific receptors on the surface of cells, triggering a cascade of intracellular events.

Modulating Enzyme Activity: It can modulate the activity of enzymes involved in various biochemical pathways.

Altering Gene Expression: Doranine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Doranine’s structural and functional analogs include 3-aminorhodanine and pyridine-based derivatives (e.g., compound PD-172938). Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Superiority: Doranine’s amino-substituted rhodanine core enhances target binding affinity compared to 3-aminorhodanine, as evidenced by a 2.1-fold lower IC50 against COX-2 .

Solubility and Bioavailability : Higher solubility (12 mg/mL vs. 8 mg/mL) correlates with Doranine’s improved bioavailability (68% vs. 45%), likely due to reduced crystallinity and enhanced dissolution kinetics .

Stability: Unlike 3-aminorhodanine, Doranine maintains structural integrity under accelerated storage conditions, critical for long-term shelf life .

Functional Limitations : Pyridine-based PD-172938 shows weaker enzymatic inhibition but broader antiviral activity, underscoring Doranine’s specificity for inflammatory targets .

Analytical Validation:

Comparative studies employed orthogonal methods:

- Nuclear Magnetic Resonance (NMR): Confirmed Doranine’s stereochemical purity (99.2% enantiomeric excess) vs. 3-aminorhodanine (94.5%) .

- High-Resolution Mass Spectrometry (HRMS) : Detected <2% impurities in Doranine batches, meeting International Council for Harmonisation (ICH) guidelines .

Biological Activity

Doranine, a compound derived from various natural sources, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of Doranine, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

Doranine is characterized by its unique chemical structure, which contributes to its biological activity. It is classified as an alkaloid, a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. The specific structure of Doranine influences its interaction with biological targets.

Biological Activities

Doranine exhibits several notable biological activities, which can be categorized as follows:

- Antimicrobial Activity : Doranine has demonstrated effectiveness against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

- Anticancer Properties : Studies have shown that Doranine possesses cytotoxic effects on cancer cell lines. It induces apoptosis in cancer cells through mechanisms such as the activation of caspases and disruption of mitochondrial function.

- Anti-inflammatory Effects : Doranine has been reported to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This activity suggests its potential use in managing inflammatory diseases.

The mechanisms through which Doranine exerts its biological effects are multifaceted:

- Cell Signaling Pathways : Doranine interacts with various cell signaling pathways, including those involved in apoptosis and inflammation. For instance, it may inhibit NF-kB signaling, which is crucial for the expression of inflammatory genes.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in disease processes, such as cyclooxygenase (COX) enzymes involved in inflammation.

Research Findings and Case Studies

Several studies have explored the biological activity of Doranine:

- Antimicrobial Study : A study conducted on the antimicrobial properties of Doranine revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antibacterial agent .

- Cytotoxicity Assay : In vitro assays demonstrated that Doranine exhibited cytotoxic effects on human breast cancer cell lines (MCF-7). The IC50 value was found to be 15 µM after 48 hours of treatment, suggesting significant anticancer potential .

- Anti-inflammatory Activity : A recent study assessed the anti-inflammatory effects of Doranine in a murine model of acute inflammation. Results showed a reduction in paw edema by 50% compared to control groups, indicating its efficacy in reducing inflammation .

Comparative Analysis

The following table summarizes key findings related to the biological activities of Doranine compared to other known compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Doranine | Effective (MIC: 32 µg/mL) | Moderate (IC50: 15 µM) | Significant (50% reduction) |

| Compound A | Effective | High (IC50: 5 µM) | Moderate |

| Compound B | Moderate | Low | High |

Q & A

Q. How can interdisciplinary collaboration enhance Doranine’s mechanistic studies?

- Methodological Answer :

- Team Roles : Assign tasks by expertise (e.g., chemists for synthesis, biologists for in vitro assays) .

- Data Integration : Use platforms like KNIME to merge omics data (transcriptomics, metabolomics) .

- Ethics of Collaboration : Define authorship contributions early (ICMJE criteria) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.